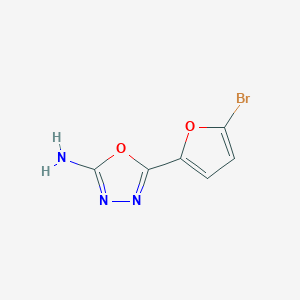

5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

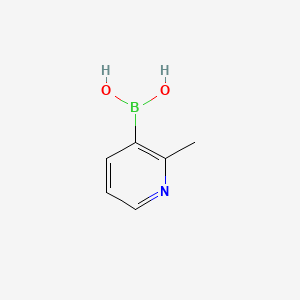

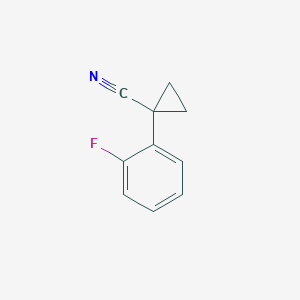

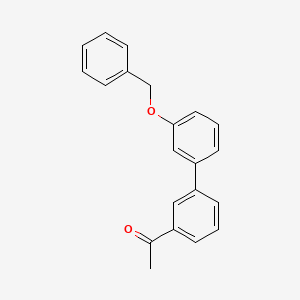

The compound 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms and one oxygen atom. The presence of the bromofuran moiety suggests potential for interesting chemical properties and reactivity due to the halogen and aromatic components.

Synthesis Analysis

The synthesis of related oxadiazole compounds has been explored in various studies. For instance, the synthesis of 5-bromo-1,3-bis(2-(4'-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl)benzene was achieved using 5-amino-1,3-benzenedicarboxylic acid and 4-tert-butylbenzoyl hydrazine, with an overall yield of 20% . This suggests that the synthesis of 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine could potentially be carried out through similar condensation reactions involving appropriate furan and hydrazine derivatives.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of hydrogen bonding and π-π stacking interactions, as seen in the crystal structures of related compounds. For example, the 1:1 adduct of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with 2-(naphthalen-2-yloxy)acetic acid forms a heterodimer through cyclic hydrogen-bonding motifs . Such interactions are likely to be present in the 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine structure as well, influencing its crystal packing and stability.

Chemical Reactions Analysis

Oxadiazole derivatives can undergo various chemical transformations. For instance, 5-Aryl(or benzyl)-3-(2-bromoethyl)-1,3,4-oxadiazol-2(3H)-ones were prepared and reacted with secondary alkylamines to give amino derivatives, while primary alkylamines induced a cyclic transformation . This indicates that the bromine atom in 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine could potentially be involved in substitution reactions, leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. The presence of the bromine atom in the compound is likely to increase its molecular weight and could affect its boiling and melting points. The aromatic furan ring may contribute to the compound's UV absorption properties, making it potentially useful in optical applications. The chemical reactivity, including electrophilic and nucleophilic substitution reactions, would be an important aspect of the compound's chemical properties profile.

科学的研究の応用

Energetic Material Precursor

Research has identified compounds structurally related to 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine as precursors for energetic materials. These compounds exhibit promising characteristics such as high density and good thermal stability due to their 1,3,4-oxadiazol core. For instance, the synthesis of an energetic material precursor, characterized by intermolecular hydrogen bonds forming wave-like two-dimensional molecular layers, was demonstrated. This precursor also showed a notable impact sensitivity and friction sensitivity, indicating its potential in the energetic materials field Zhu et al., 2021.

Antimicrobial and Antioxidant Activities

Several studies have focused on the synthesis of 1,3,4-oxadiazol derivatives, revealing their significant antimicrobial and antioxidant activities. These activities were observed in compounds synthesized by reacting 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine with different aliphatic or aromatic primary amines. The antimicrobial screening against various bacteria and fungi strains showed promising results, which could be beneficial in developing new therapeutic agents Kaneria et al., 2016.

Anticancer Evaluation

The exploration of 1,3,4-oxadiazol derivatives has extended into anticancer research, where some compounds have shown significant cytotoxic activity against human tumor cell lines. This suggests the potential of these compounds in cancer treatment, highlighting the importance of 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine and its derivatives in medicinal chemistry Abdo & Kamel, 2015.

Synthetic Methodologies

Research has also focused on developing new synthetic methodologies involving 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine. These methodologies aim to enhance the efficiency of synthesizing related compounds and exploring their diverse biological activities. Such advancements are crucial for expanding the applications of these compounds in various scientific fields Pagoria et al., 2017.

Safety And Hazards

将来の方向性

特性

IUPAC Name |

5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3O2/c7-4-2-1-3(11-4)5-9-10-6(8)12-5/h1-2H,(H2,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGODGJKZREBSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)C2=NN=C(O2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60602685 |

Source

|

| Record name | 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine | |

CAS RN |

1016711-67-3 |

Source

|

| Record name | 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(2,4-dichlorophenoxy)-2-nitrophenoxy]-N-ethylpropanamide](/img/structure/B1342057.png)

![2-[Methyl(2-nitrophenyl)amino]acetic acid](/img/structure/B1342067.png)

![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1342081.png)

![7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride](/img/structure/B1342084.png)

![[1-(4-Fluorophenyl)cyclopropyl]methanamine](/img/structure/B1342089.png)